molecular formula C21H23N3O2S B285492 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide

Numéro de catalogue B285492
Poids moléculaire: 381.5 g/mol
Clé InChI: YFUSBXWILYFJBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, also known as TTP488, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that plays a role in inflammation and oxidative stress.

Mécanisme D'action

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a selective antagonist of RAGE, which is a transmembrane receptor that plays a role in inflammation and oxidative stress. RAGE is upregulated in the brains of Alzheimer's disease patients and is thought to contribute to the pathogenesis of the disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide blocks the binding of ligands to RAGE, which reduces inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and Aβ deposition in the brain in preclinical studies. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has also been shown to be safe and well-tolerated in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a small molecule drug that can easily penetrate the blood-brain barrier and has been extensively studied in preclinical and clinical trials. The limitations of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide for lab experiments are that it is a selective antagonist of RAGE and may not be effective for all types of Alzheimer's disease.

Orientations Futures

For 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide include further clinical trials to determine its efficacy in treating Alzheimer's disease, as well as studies to determine its potential for treating other neurodegenerative diseases. 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide may also be used in combination with other drugs for the treatment of Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide.

Méthodes De Synthèse

The synthesis of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 2-chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide with 4-tert-butylthiophenol in the presence of a base. The resulting product is then purified using column chromatography. The yield of 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is typically around 50%.

Applications De Recherche Scientifique

2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of Alzheimer's disease. In preclinical studies, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to reduce inflammation, oxidative stress, and amyloid beta (Aβ) deposition in the brain. In clinical trials, 2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease.

Propriétés

Formule moléculaire

C21H23N3O2S

Poids moléculaire

381.5 g/mol

Nom IUPAC

2-(4-tert-butylphenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-21(2,3)15-9-11-17(12-10-15)27-14-19(25)22-18-13-20(26)24(23-18)16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,22,23,25)

Clé InChI

YFUSBXWILYFJBM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

SMILES canonique

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.